2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclopentylacetamide

Catalog No.
S6809200
CAS No.
946264-65-9
M.F
C17H20ClN3OS
M. Wt
349.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}su...

CAS Number

946264-65-9

Product Name

2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclopentylacetamide

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-cyclopentylacetamide

Molecular Formula

C17H20ClN3OS

Molecular Weight

349.9 g/mol

InChI

InChI=1S/C17H20ClN3OS/c18-15-8-4-1-5-13(15)11-21-10-9-19-17(21)23-12-16(22)20-14-6-2-3-7-14/h1,4-5,8-10,14H,2-3,6-7,11-12H2,(H,20,22)

InChI Key

WQGOKBYNBRVTSQ-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3Cl

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3Cl

The compound 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclopentylacetamide is an organic molecule characterized by a complex structure that includes an imidazole ring, a chlorophenyl group, and a cyclopentylacetamide moiety. It features a sulfanyl linkage, which contributes to its chemical reactivity and potential biological activity. The molecular formula for this compound is C15H18ClN3SC_{15}H_{18}ClN_3S, and it has garnered interest in medicinal chemistry due to its diverse functional groups that may interact with biological targets.

There is no current information regarding the mechanism of action of this specific compound. However, the presence of the imidazole ring suggests potential for various biological activities. Imidazole derivatives can exhibit diverse properties, including acting as enzyme inhibitors, receptor ligands, or antimicrobials [].

  • The presence of an aromatic chloride might raise concerns about potential toxicity, although the specific effects would depend on the overall structure and availability of the chloride group for reactions.
  • The amide functionality is generally well-tolerated but can hydrolyze to release potentially harmful components depending on the structure.

The chemical reactivity of 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclopentylacetamide can be attributed to the presence of the imidazole ring and the sulfanyl group. These functionalities allow for various reactions, including:

  • Nucleophilic substitutions: The sulfur atom can act as a nucleophile, participating in reactions with electrophiles.
  • Acid-base reactions: The imidazole ring can undergo protonation and deprotonation, making it useful in buffer systems.
  • Redox reactions: The compound may participate in oxidation-reduction processes due to the presence of sulfur and nitrogen atoms.

The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclopentylacetamide typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of the imidazole ring: Starting from appropriate precursors such as chlorophenyl derivatives and reagents like formamidine.
  • Introduction of the sulfanyl group: This can be achieved through thiolation reactions using thiols or disulfides.
  • Cyclopentylacetamide formation: This step involves acylation reactions where cyclopentylamine is reacted with an acyl chloride or anhydride.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

The unique structure of 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclopentylacetamide positions it as a candidate for various applications:

  • Pharmaceutical development: Potential lead compound for developing new antimicrobial or anticancer agents.
  • Research tool: Useful in studying biochemical pathways involving imidazole derivatives.

Interaction studies are crucial for understanding how 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclopentylacetamide interacts with biological targets. Techniques such as:

  • Molecular docking simulations: To predict binding affinities with target proteins.
  • In vitro assays: To assess biological activity against specific pathogens or cancer cell lines.

These studies provide insights into the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclopentylacetamide, including:

Compound NameStructureUnique Features
1-(2-Chlorophenyl)thioureaContains thiourea moietyUsed as an herbicide
1H-Imidazole derivativesVarious substitutions possibleBroad range of biological activities
Cyclopentyl derivativesCyclopentane ringPotential for diverse pharmacological effects

Uniqueness

The uniqueness of 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclopentylacetamide lies in its combination of the imidazole ring, chlorophenyl group, and cyclopentane structure, which may enhance its bioactivity compared to other similar compounds. This structural diversity could result in distinct mechanisms of action and therapeutic profiles.

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

349.1015611 g/mol

Monoisotopic Mass

349.1015611 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-23-2023

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